![molecular formula C6H5NS B1446394 2-Ethynyl-4-methylthiazole CAS No. 211940-25-9](/img/structure/B1446394.png)
2-Ethynyl-4-methylthiazole
Overview
Description
2-Ethynyl-4-methylthiazole is an organic compound that belongs to the thiazole family. It has a molecular weight of 123.18 .
Molecular Structure Analysis
The molecular formula of 2-Ethynyl-4-methylthiazole is C6H5NS . The InChI code is 1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 .Physical And Chemical Properties Analysis
2-Ethynyl-4-methylthiazole has a molecular weight of 123.18 .Scientific Research Applications
Synthesis of Bioactive Molecules
2-Ethynyl-4-methylthiazole: is a key intermediate in the synthesis of various bioactive molecules. Its derivatives have been used in the preparation of compounds with significant antileukemic activity , showing promise in cancer treatment .
Green Chemistry Applications
The compound plays a role in green chemistry, where it’s used in one-pot synthesis methods. These methods are more efficient and environmentally friendly, reducing waste and energy consumption in chemical synthesis .
Antimicrobial and Antitubercular Activities
Derivatives of 2-Ethynyl-4-methylthiazole have been synthesized for their antimicrobial and antitubercular properties. These compounds are important for developing new treatments against resistant strains of bacteria and tuberculosis .
Antimalarial Research
In the field of antimalarial research, 2-Ethynyl-4-methylthiazole derivatives have shown good antimalarial activity . This is crucial for creating new therapies to combat malaria, especially in regions where the disease is endemic .
Photochemistry and Spectroscopy
The compound is also studied for its photochemical properties. Research into the structure, spectra, and photochemistry of 2-Ethynyl-4-methylthiazole can lead to advances in understanding light-induced chemical reactions .
Drug Development
2-Ethynyl-4-methylthiazole is utilized in drug development for treating various conditions such as allergies, hypertension, and inflammation . Its role in the synthesis of drugs for these conditions highlights its importance in pharmaceutical research .
Safety And Hazards
properties
IUPAC Name |
2-ethynyl-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICJSRJEHQZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-4-methylthiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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